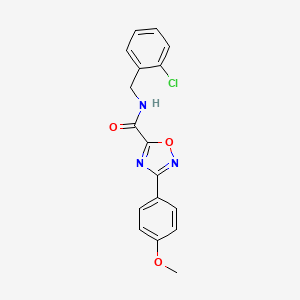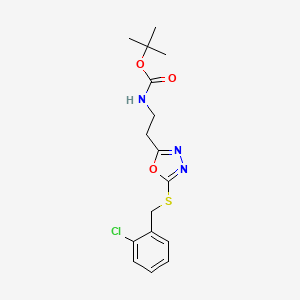![molecular formula C15H15N3O3 B11467357 [6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11467357.png)
[6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]imidazole derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]imidazole core substituted with a methyl group at the 6th position, a 4-methylphenyl group at the 7th position, and an acetic acid moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-methylbenzoyl chloride with 2-amino-3-methylpyrazole to form an intermediate. This intermediate undergoes cyclization with formic acid to yield the pyrazolo[1,5-a]imidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against drug-resistant bacterial strains.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound targets the FtsZ protein, a key functional protein in bacterial cell division. By binding to this protein, the compound disrupts the formation of the Z-ring, thereby inhibiting bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: Similar in structure but lacks the pyrazolo moiety.
4-Methylphenylacetic acid: Shares the 4-methylphenyl group but differs significantly in the core structure.
Uniqueness
2-[6-METHYL-7-(4-METHYLPHENYL)-2-OXO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL]ACETIC ACID is unique due to its pyrazolo[1,5-a]imidazole core, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[6-methyl-7-(4-methylphenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H15N3O3/c1-8-3-5-10(6-4-8)13-9(2)17-18-11(7-12(19)20)15(21)16-14(13)18/h3-6,11H,7H2,1-2H3,(H,16,21)(H,19,20) |
InChI Key |
OGBMEGYUKUNYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3NC(=O)C(N3N=C2C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopentyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11467274.png)
![2-Chloro-1,4-dihydroxy-3-[(2-methylpropyl)amino]anthracene-9,10-dione](/img/structure/B11467275.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467280.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11467282.png)
![N-(4-chlorophenyl)-2-(12,12-dimethyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B11467295.png)
![2-Amino-7-(4-fluorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11467299.png)

![ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467303.png)
![2-(ethylamino)-7-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467308.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467316.png)

![5-(4-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B11467335.png)
![(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11467343.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467355.png)
